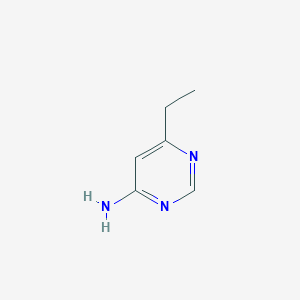

6-Éthylpyrimidin-4-amine

Vue d'ensemble

Description

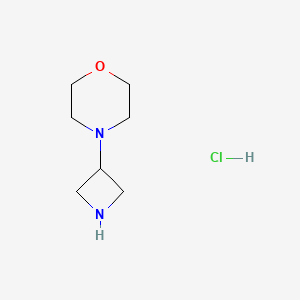

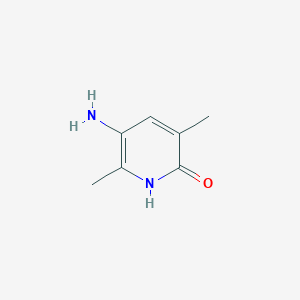

6-Ethylpyrimidin-4-amine (6-EP) is an organic compound that has been widely studied due to its potential applications in a variety of scientific research fields. This compound has been studied in the fields of medicinal chemistry, medicinal biochemistry, pharmacology, and biochemistry. 6-EP is a derivative of pyrimidine, which is a heterocyclic aromatic compound containing two nitrogen atoms. It is a colorless solid that is soluble in water and other organic solvents. 6-EP is a versatile compound that has been used for a variety of purposes, including as a reactant in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in medicinal chemistry and biochemistry.

Applications De Recherche Scientifique

Applications antifongiques

6-Éthylpyrimidin-4-amine : des dérivés ont été synthétisés et évalués pour leurs activités antifongiques. Ces composés ont montré des résultats prometteurs contre les champignons phytopathogènes, certains présentant des effets plus puissants que les fongicides de contrôle . Cela suggère une utilisation potentielle dans le développement de nouvelles classes d'agents antifongiques, qui pourraient être cruciales pour l'agriculture et la lutte contre les maladies des cultures.

Propriétés anti-inflammatoires

Des recherches ont indiqué que les dérivés de pyrimidine, y compris ceux liés à la This compound, possèdent des activités anti-inflammatoires significatives . Ils agissent en inhibant l'expression et les activités de divers médiateurs inflammatoires, ce qui pourrait les rendre précieux dans le traitement des maladies inflammatoires chroniques.

Synthèse de nouveaux fongicides

La structure de la This compound a été utilisée comme modèle pour la conception de nouveaux composés fongicides. Ces nouveaux dérivés ont montré une excellente activité fongicide, ce qui pourrait conduire au développement de fongicides plus efficaces et plus sûrs pour une utilisation agricole .

Safety and Hazards

Mécanisme D'action

Target of Action

6-Ethylpyrimidin-4-amine, like other pyrimidinamine derivatives, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential cellular energy source .

Biochemical Pathways

The primary biochemical pathway affected by 6-Ethylpyrimidin-4-amine is the electron transport chain within the mitochondria . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons along this chain, which in turn affects the synthesis of ATP . The downstream effects of this disruption can vary widely, as ATP is involved in a multitude of cellular processes.

Pharmacokinetics

As with any compound, these properties would significantly impact its bioavailability and overall effectiveness .

Result of Action

The primary result of 6-Ethylpyrimidin-4-amine’s action is a disruption in the production of ATP within cells due to its inhibition of mitochondrial complex I . This disruption can lead to a decrease in cellular energy production, which can have various effects depending on the specific cell type and organism. For example, in the context of its use as a fungicide, this disruption can lead to the death of the fungal cells .

Analyse Biochimique

Biochemical Properties

6-Ethylpyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with pyrimidine biosynthesis enzymes, affecting the synthesis of nucleotides. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of 6-Ethylpyrimidin-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. For example, 6-Ethylpyrimidin-4-amine can affect the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, 6-Ethylpyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain pyrimidine biosynthesis enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, 6-Ethylpyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Ethylpyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Ethylpyrimidin-4-amine remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 6-Ethylpyrimidin-4-amine has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of 6-Ethylpyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. Threshold effects have been observed, indicating that there is a specific dosage range within which 6-Ethylpyrimidin-4-amine is effective without causing harm .

Metabolic Pathways

6-Ethylpyrimidin-4-amine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as pyrimidine synthase and dihydrofolate reductase, influencing the synthesis and degradation of pyrimidine nucleotides. These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and health .

Transport and Distribution

Within cells and tissues, 6-Ethylpyrimidin-4-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and efficacy, as they determine its concentration and distribution within the target tissues .

Subcellular Localization

The subcellular localization of 6-Ethylpyrimidin-4-amine is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 6-Ethylpyrimidin-4-amine may be localized to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Propriétés

IUPAC Name |

6-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMLWNRTYQTWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619971 | |

| Record name | 6-Ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856160-67-3 | |

| Record name | 6-Ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)